molecular formula C17H13F2N3O2 B2911978 N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286706-99-7

N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2911978
CAS No.: 1286706-99-7
M. Wt: 329.307
InChI Key: FSXIHXYELWTJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a heterocycle known for its significant role in medicinal chemistry . Compounds with this scaffold, particularly those incorporating fluorobenzyl groups, are frequently investigated as potential inhibitors of biologically relevant targets, such as Histone Deacetylase 6 (HDAC6) . Similar structures have been explored for their diverse biological activities, which may include potential chemotherapeutic and other therapeutic properties . The presence of fluorine atoms is a common strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Multiple synthetic routes are available for constructing the 1,3,4-oxadiazole ring, including annulation of hydrazides, metal-free domino protocols, and photoredox-catalyzed cyclizations . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-13-6-4-11(5-7-13)10-20-15(23)9-16-21-22-17(24-16)12-2-1-3-14(19)8-12/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXIHXYELWTJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and the biological activities associated with this compound, including anticancer, anti-inflammatory, and cholinesterase inhibitory activities.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction process starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. The efficacy of this compound against various cancer cell lines needs to be assessed through in vitro assays such as MTT or SRB assays.

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) can provide insights into the compound's therapeutic potential.

Cholinesterase Inhibition

The compound shows promise as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. Molecular docking studies suggest that this compound interacts effectively with acetylcholinesterase (AChE), potentially enhancing cognitive function by increasing acetylcholine levels in the brain.

Research Findings and Case Studies

Recent studies have highlighted the biological effects of similar oxadiazole derivatives:

CompoundActivityIC50 ValueReference
Compound AAChE Inhibition12.8 µM
Compound BAnticancer (HeLa Cells)25 µM
Compound CAnti-inflammatory (Rat Paw Edema)Significant Reduction

These findings suggest that modifications to the oxadiazole structure can lead to enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Oxadiazole-Based Analogues

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS: 954599-20-3)
  • Structural Differences : Replaces the 3-fluorophenyl group on the oxadiazole with a 4-methoxyphenyl moiety.
  • Key Properties: Molecular Formula: C₁₈H₁₆FN₃O₃ . Pharmacological Impact: Reduced bioactivity in targets requiring electron-withdrawing groups but enhanced solubility for improved bioavailability.
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 336174-81-3)
  • Structural Differences : Features a 4-bromophenyl group on the oxadiazole and a 3-trifluoromethylphenyl on the acetamide.
  • Key Properties: Molecular Formula: C₁₇H₁₁BrF₃N₃O₂S . Trifluoromethyl enhances metabolic stability but may reduce solubility.

Thiadiazole-Based Analogues

N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 31)
  • Structural Differences : Replaces the oxadiazole with a thiadiazole core and substitutes sulfur for oxygen.
  • The 3-methoxybenzylthio group introduces steric bulk and electron-donating effects, altering pharmacokinetics.
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
  • Structural Differences: Combines a chlorophenoxy group with a trifluoromethylbenzylthio substituent.
  • Key Properties :
    • Molecular Formula: C₁₈H₁₄ClF₃N₃O₂S .
    • Chlorine and trifluoromethyl groups enhance lipophilicity, favoring membrane penetration but risking solubility issues.

Hybrid and Modified Structures

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
  • Structural Differences : Incorporates a benzofuran moiety fused to the oxadiazole.
  • Bromine’s electron-withdrawing effect could enhance electrophilic interactions.
Spiro Oxazolidinedione Derivatives (e.g., Compound 24)
  • Structural Differences : Replaces oxadiazole with a spiro oxazolidinedione core.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Implications
Target Compound Oxadiazole 3-Fluorophenyl, 4-fluorobenzyl C₁₈H₁₄F₂N₃O₂ Optimal balance of binding and stability
CAS 954599-20-3 Oxadiazole 4-Methoxyphenyl, 4-fluorobenzyl C₁₈H₁₆FN₃O₃ Improved solubility, reduced activity
CAS 336174-81-3 Oxadiazole 4-Bromophenyl, 3-trifluoromethylphenyl C₁₇H₁₁BrF₃N₃O₂S High steric hindrance, enhanced stability
Compound 31 Thiadiazole 3-Methoxybenzylthio, 4-CF₃-phenyl C₁₈H₁₅F₃N₄O₂S₂ Reduced hydrogen bonding, bulkier structure
Benzofuran-Oxadiazole Hybrid Oxadiazole 5-Bromobenzofuran, 4-fluorophenyl C₁₉H₁₂BrFN₂O₃S Rigid structure, targeted interactions

Key Findings

Fluorine Substitutions : The target compound’s 3-fluorophenyl and 4-fluorobenzyl groups optimize electronic effects (electron-withdrawing) and metabolic stability without excessive steric bulk .

Core Structure : Oxadiazole outperforms thiadiazole in hydrogen-bonding capacity, critical for receptor interactions .

Solubility vs. Activity : Methoxy or trifluoromethyl groups improve solubility but may reduce target affinity compared to fluorine .

Steric Effects : Bulkier substituents (e.g., bromine, benzofuran) enhance specificity but limit adaptability to diverse targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.